N-tert-butyl-3-chloropropane-1-sulfonamide

Description

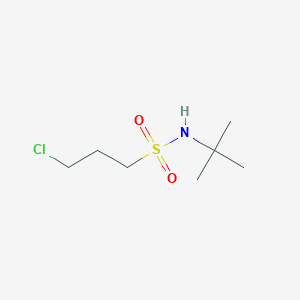

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-3-chloropropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16ClNO2S/c1-7(2,3)9-12(10,11)6-4-5-8/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGDRXRIVPMUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470811 | |

| Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63132-85-4 | |

| Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-tert-butyl-3-chloropropane-1-sulfonamide: A Technical Overview

CAS Number: 63132-85-4

This technical guide provides a comprehensive overview of N-tert-butyl-3-chloropropane-1-sulfonamide, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details the compound's properties, outlines its synthesis, and explores its potential applications, with a focus on presenting clear, actionable data and methodologies.

Physicochemical Properties

N-tert-butyl-3-chloropropane-1-sulfonamide is a stable organic compound with the molecular formula C₇H₁₆ClNO₂S.[1] Its molecular weight is 213.73 g/mol .[1] While comprehensive experimental data is limited in publicly available literature, key predicted and reported properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 63132-85-4 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂S | [1] |

| Molecular Weight | 213.73 g/mol | [1] |

| Melting Point | 70-72 °C | ChemBK |

| Boiling Point (Predicted) | 293.7 ± 42.0 °C | ChemBK |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | ChemBK |

Synthesis and Reaction Mechanisms

The primary synthetic route to N-tert-butyl-3-chloropropane-1-sulfonamide involves the nucleophilic substitution reaction between 3-chloropropane-1-sulfonyl chloride and tert-butylamine.[2] This reaction is a standard method for the formation of sulfonamides.

A detailed experimental protocol, based on general principles of sulfonamide synthesis, is provided below.

Experimental Protocol: Synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide

Materials:

-

3-chloropropane-1-sulfonyl chloride

-

tert-Butylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Equipment for solvent evaporation (rotary evaporator)

-

Chromatography supplies for purification (silica gel, solvents)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Add the tert-butylamine solution dropwise to the cooled solution of 3-chloropropane-1-sulfonyl chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-tert-butyl-3-chloropropane-1-sulfonamide.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

The following diagram illustrates the general workflow for this synthesis.

Applications in Drug Development and Agrochemicals

N-tert-butyl-3-chloropropane-1-sulfonamide serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of the reactive chloro- group allows for further functionalization, making it a valuable intermediate for creating libraries of compounds for screening and lead optimization.

While specific signaling pathways involving this exact molecule are not documented in the available literature, the broader class of sulfonamides is well-known for a variety of biological activities.[3] For instance, many sulfonamide-containing drugs act as inhibitors of specific enzymes.[3] The general mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[3]

The logical relationship for the role of this compound as a synthetic intermediate is depicted below.

Conclusion

N-tert-butyl-3-chloropropane-1-sulfonamide is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and reactive nature make it an attractive starting material for a wide range of applications. Further research into the biological activities of its derivatives may reveal novel therapeutic agents.

References

An In-depth Technical Guide on the Physical Properties of N-tert-butyl-3-chloropropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-tert-butyl-3-chloropropane-1-sulfonamide, a key chemical intermediate. The information is compiled from various chemical data sources to ensure accuracy and relevance for research and development applications.

Chemical Identification

N-tert-butyl-3-chloropropane-1-sulfonamide is identified by the following key parameters:

-

IUPAC Name: N-tert-butyl-3-chloropropane-1-sulfonamide[1]

-

Canonical SMILES: CC(C)(C)NS(=O)(=O)CCCCl[1]

-

InChI Key: SPGDRXRIVPMUCK-UHFFFAOYSA-N[1]

Tabulated Physical Properties

The following table summarizes the key quantitative physical and chemical properties of N-tert-butyl-3-chloropropane-1-sulfonamide. It is important to note that some of these values are predicted based on computational models and may vary from experimentally determined values.

| Property | Value | Source(s) | Notes |

| Molecular Weight | 213.73 g/mol | [2][5][6] | |

| Melting Point | 70-72 °C | [3] | Solvent: hexane |

| Boiling Point | 293.7 ± 42.0 °C at 760 mmHg | [3][6] | Predicted |

| Density | 1.153 ± 0.06 g/cm³ | [3] | Predicted |

| Flash Point | 131.446 °C | [3] | Predicted |

| Vapor Pressure | 0.002 mmHg at 25°C | [3] | Predicted |

| Refractive Index | 1.470 | [3] | Predicted |

| Purity | Typically ≥97% | [1] | Varies by supplier; one source lists 99%[4] |

Experimental Protocols

-

Melting Point: Determined using a melting point apparatus, where a small sample is heated, and the temperature range of melting is observed. The use of a solvent like hexane for recrystallization prior to measurement is noted.[3]

-

Boiling, Flash Point, and Density: These properties are often computationally predicted for compounds that are not extensively studied. Experimental determination would involve standard thermophysical analysis techniques.

-

Purity: Typically determined by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (MS), or by Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis Context

While not a physical property, understanding the synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide provides context for its role as an intermediate. Generally, sulfonamides can be synthesized through the condensation of sulfonyl chlorides with ammonia or amines.[7] An alternative modern approach involves the reaction of organometallic reagents (like Grignard or organolithium reagents) with a sulfinylamine reagent, such as t-BuONSO, which offers a direct route to primary sulfonamides.[7][8][9]

The preparation of N-tert-butyl-3-chloropropane-1-sulfonamide may involve the reaction of a chlorinated alkyl compound with an excess of ammonium sulfonate.[3]

Visualization

The following diagram illustrates the logical structure of the information presented in this technical guide.

Caption: Logical structure of the technical guide.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. indiamart.com [indiamart.com]

- 5. N-tert-butyl-3-chloropropane-1-sulfonamide | C7H16ClNO2S | CID 11701296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-tert-butyl-3-chloropropane-1-sulfonamide _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 7. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO | Department of Chemistry [chem.ox.ac.uk]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

Technical Guide: Physicochemical Properties of N-tert-butyl-3-chloropropane-1-sulfonamide

For the attention of: Researchers, scientists, and professionals in drug development.

This technical document provides a detailed overview of the melting point of N-tert-butyl-3-chloropropane-1-sulfonamide, a key intermediate in various synthetic pathways. The information herein is compiled to support research and development activities where this compound is utilized.

Core Physicochemical Data

The melting point of a compound is a critical physical property that provides an indication of its purity. For N-tert-butyl-3-chloropropane-1-sulfonamide, the experimentally determined melting point is presented below.

| Parameter | Value | Solvent for Crystallization |

| Melting Point | 70-72 °C | Hexane |

Experimental Protocols

A detailed methodology for the determination of the melting point and a representative synthetic protocol are provided to aid in the replication and verification of this data.

Melting Point Determination

The melting point of N-tert-butyl-3-chloropropane-1-sulfonamide was determined using the capillary method, a standard procedure for organic compounds.

Apparatus and Materials:

-

Melting point apparatus (e.g., Büchi SMP-20, Mel-Temp, or similar)

-

Capillary tubes (sealed at one end)

-

N-tert-butyl-3-chloropropane-1-sulfonamide, purified by recrystallization from hexane

-

Spatula

-

Mortar and pestle (if the sample consists of large crystals)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the purified N-tert-butyl-3-chloropropane-1-sulfonamide is placed on a clean, dry surface. If necessary, the sample is finely powdered using a mortar and pestle to ensure uniform packing.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The apparatus is heated at a moderate rate until the temperature is approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to ensure thermal equilibrium.

-

Melting Range Determination: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Representative Synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide

The synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide can be achieved via the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine. This is a common method for the formation of sulfonamides.

Materials:

-

3-chloropropane-1-sulfonyl chloride

-

tert-Butylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane for recrystallization

Procedure:

-

Reaction Setup: A solution of 3-chloropropane-1-sulfonyl chloride in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

-

Amine Addition: A solution of tert-butylamine and triethylamine in anhydrous DCM is added dropwise to the cooled solution of the sulfonyl chloride over a period of 30 minutes. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude N-tert-butyl-3-chloropropane-1-sulfonamide is purified by recrystallization from hexane to afford a crystalline solid.

Process Visualization

The logical workflow for the synthesis and characterization of N-tert-butyl-3-chloropropane-1-sulfonamide is depicted in the following diagram.

Caption: Workflow for the synthesis and melting point determination of N-tert-butyl-3-chloropropane-1-sulfonamide.

An In-depth Technical Guide to the Solubility of N-tert-butyl-3-chloropropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-tert-butyl-3-chloropropane-1-sulfonamide, detailed experimental protocols for its determination, and a visual representation of the experimental workflow. This document is intended for use by researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this compound.

N-tert-butyl-3-chloropropane-1-sulfonamide: An Overview

N-tert-butyl-3-chloropropane-1-sulfonamide is an organic compound with the molecular formula C₇H₁₆ClNO₂S[1]. It is a white solid at room temperature and serves as a key intermediate in various organic synthesis applications. Understanding its solubility is crucial for its handling, formulation, and application in research and development.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClNO₂S | [1][2] |

| Molar Mass | 213.73 g/mol | [1][2] |

| CAS Number | 63132-85-4 | [2][3] |

| Appearance | White solid | [4] |

Solubility Data

Qualitative Solubility Profile:

| Solvent | Solubility | Reference |

| Water | Insoluble | [4] |

| Chloroform | Soluble | [4] |

| Dimethylformamide (DMF) | Soluble | [4] |

This information suggests that N-tert-butyl-3-chloropropane-1-sulfonamide is a non-polar compound with better solubility in organic solvents compared to aqueous solutions. For drug development and other applications requiring formulation, this qualitative data indicates the need for non-aqueous or co-solvent systems.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following is a detailed methodology based on the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility[5][6]. This can be followed by either gravimetric or chromatographic analysis to quantify the dissolved solute.

3.1. Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the solute in the saturated solution is then measured, which represents its solubility under those conditions.

3.2. Materials and Equipment

-

N-tert-butyl-3-chloropropane-1-sulfonamide (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

For Gravimetric Analysis: Evaporating dish, oven

-

For Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.3. Procedure

-

Preparation of the Solid-Liquid Mixture:

-

Add an excess amount of N-tert-butyl-3-chloropropane-1-sulfonamide to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution is achieved[7].

-

Accurately add a known volume or mass of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C)[5].

-

Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the minimum time required to reach a stable concentration[7].

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles[7].

-

3.4. Analysis of Solute Concentration

The concentration of N-tert-butyl-3-chloropropane-1-sulfonamide in the filtered saturated solution can be determined by the following methods:

3.4.1. Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation[8][9].

-

Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solute and solvent until a constant weight of the dry residue is achieved[9].

-

Accurately weigh the vial with the dry residue.

-

Calculate the solubility based on the mass of the dissolved solid and the mass of the solvent.

3.4.2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a sensitive and specific method for determining the concentration of a solute[10][11].

-

Method Development: Develop a suitable HPLC method for the quantification of N-tert-butyl-3-chloropropane-1-sulfonamide. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration[10].

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of N-tert-butyl-3-chloropropane-1-sulfonamide.

References

- 1. N-tert-butyl-3-chloropropane-1-sulfonamide | C7H16ClNO2S | CID 11701296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. indiamart.com [indiamart.com]

- 4. chembk.com [chembk.com]

- 5. scribd.com [scribd.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-tert-butyl-3-chloropropane-1-sulfonamide: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyl-3-chloropropane-1-sulfonamide, with the CAS number 63132-85-4, is a key chemical intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a reactive chloroalkane and a sulfonamide moiety, makes it a versatile building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, detailed experimental protocols for its synthesis, and a summary of its physicochemical properties.

Chemical Structure and Properties

N-tert-butyl-3-chloropropane-1-sulfonamide is an organic compound with the molecular formula C₇H₁₆ClNO₂S.[1] Its structure features a propyl chain substituted with a chlorine atom at the 3-position and a sulfonamide group at the 1-position. The sulfonamide nitrogen is further substituted with a bulky tert-butyl group.

The chemical structure can be visualized as follows:

A summary of the key physicochemical properties of N-tert-butyl-3-chloropropane-1-sulfonamide is presented in the table below.

| Property | Value |

| IUPAC Name | N-tert-butyl-3-chloropropane-1-sulfonamide[1] |

| CAS Number | 63132-85-4[1] |

| Molecular Formula | C₇H₁₆ClNO₂S[1] |

| Molecular Weight | 213.73 g/mol [1] |

| Melting Point | 70-72 °C[2] |

| Density | 1.153 ± 0.06 g/cm³ (Predicted)[2] |

| Boiling Point | 293.7 ± 42.0 °C (Predicted)[2] |

| Flash Point | 131.446 °C[2] |

| SMILES | CC(C)(C)NS(=O)(=O)CCCCl[1] |

Experimental Protocols

The synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 3-chloropropane-1-sulfonyl chloride. The second step is the reaction of this sulfonyl chloride with tert-butylamine to yield the final product.

Synthesis of 3-Chloropropane-1-sulfonyl chloride

A common method for the synthesis of 3-chloropropane-1-sulfonyl chloride involves the reaction of 1,3-propanesultone with thionyl chloride in the presence of a catalyst such as dimethylformamide.

Materials:

-

1,3-propanesultone

-

Thionyl chloride

-

Dimethylformamide (DMF)

Procedure:

-

To a mixture of freshly distilled thionyl chloride and a catalytic amount of dimethylformamide, add 1,3-propanesultone with rapid stirring.

-

Heat the reaction mixture to approximately 70°C. Gas evolution should be observed.

-

Maintain the reaction at 70°C for 3 hours.

-

After the reaction is complete, remove the excess thionyl chloride by vacuum distillation.

-

The resulting crude product, 3-chloropropane-1-sulfonyl chloride, can be further purified by fractional distillation under high vacuum.

Synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide

The final product is synthesized by the nucleophilic substitution of the chloride on the sulfonyl chloride by tert-butylamine.

Materials:

-

3-chloropropane-1-sulfonyl chloride

-

tert-Butylamine

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve tert-butylamine and a base (e.g., triethylamine) in an anhydrous solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of 3-chloropropane-1-sulfonyl chloride in the same anhydrous solvent to the cooled amine solution via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude N-tert-butyl-3-chloropropane-1-sulfonamide can be purified by recrystallization or column chromatography.

Logical Workflow for Synthesis

The overall synthetic workflow can be represented as a two-step process, starting from commercially available precursors.

Applications in Research and Development

N-tert-butyl-3-chloropropane-1-sulfonamide serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the reactive chlorine atom allows for nucleophilic substitution reactions to introduce various functional groups, while the sulfonamide moiety can be a key pharmacophore or be further modified. Its utility extends to the development of novel therapeutic agents and other specialty chemicals.

References

N-tert-butyl-3-chloropropane-1-sulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-butyl-3-chloropropane-1-sulfonamide, a key chemical intermediate. This document covers its chemical identity, physical properties, synthesis, and its role in synthetic chemistry, particularly in the context of drug discovery and development.

Chemical Identity and Synonyms

N-tert-butyl-3-chloropropane-1-sulfonamide is a monosubstituted sulfonamide characterized by a tert-butyl group attached to the nitrogen atom and a 3-chloropropyl group attached to the sulfonyl group. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in literature and databases.

| Identifier Type | Identifier |

| IUPAC Name | N-tert-butyl-3-chloropropane-1-sulfonamide |

| CAS Number | 63132-85-4[1] |

| Molecular Formula | C₇H₁₆ClNO₂S[1] |

| Molecular Weight | 213.73 g/mol [1] |

| InChI | InChI=1S/C7H16ClNO2S/c1-7(2,3)9-12(10,11)6-4-5-8/h9H,4-6H2,1-3H3[1] |

| InChIKey | SPGDRXRIVPMUCK-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)CCCCl[1] |

| Synonym 1 | 3-Chloro-N-(tert-butyl)propane-1-sulfonamide |

| Synonym 2 | 3-Chloropropane-1-sulfonic acid tert-butylamide |

| Synonym 3 | N-(1,1-dimethylethyl)-3-chloro-1-propanesulfonamide |

| Synonym 4 | 3-CHLORO-PROPANE-1-SULFONIC ACID TERT-BUTYLAMIDE |

Physicochemical Properties

A summary of the key physicochemical properties of N-tert-butyl-3-chloropropane-1-sulfonamide is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 70-72 °C |

| Boiling Point | 293.7 °C (Predicted) |

| Density | 1.153 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents such as chloroform and dimethylformamide. Insoluble in water. |

Synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide

The primary synthetic route to N-tert-butyl-3-chloropropane-1-sulfonamide involves the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine. This nucleophilic substitution reaction is a common method for the formation of sulfonamides.

General Reaction Scheme

The reaction proceeds via the nucleophilic attack of the nitrogen atom of tert-butylamine on the electrophilic sulfur atom of 3-chloropropane-1-sulfonyl chloride, with the subsequent elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct.

References

Spectroscopic and Synthetic Profile of N-tert-butyl-3-chloropropane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic protocol for N-tert-butyl-3-chloropropane-1-sulfonamide. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of spectroscopic interpretation and known synthetic methodologies to serve as a valuable resource for researchers in drug discovery and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-tert-butyl-3-chloropropane-1-sulfonamide. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | Singlet (broad) | 1H | N-H |

| ~3.65 | Triplet | 2H | -CH₂-Cl |

| ~3.20 | Triplet | 2H | -SO₂-CH₂- |

| ~2.25 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| 1.35 | Singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Assignment |

| ~55.0 | -SO₂-C H₂- |

| ~53.0 | -C (CH₃)₃ |

| ~42.0 | -C H₂-Cl |

| ~29.5 | -C (CH₃)₃ |

| ~27.0 | -CH₂-C H₂-CH₂- |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~2970-2870 | Strong | C-H stretch (alkyl) |

| ~1320 | Strong | S=O stretch (asymmetric) |

| ~1140 | Strong | S=O stretch (symmetric) |

| ~900 | Medium | S-N stretch |

| ~750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment |

| 213/215 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 198/200 | Medium | [M - CH₃]⁺ |

| 157 | High | [M - C₄H₈]⁺ (loss of isobutylene) |

| 112 | Medium | [C₃H₆ClSO₂]⁺ |

| 77 | Medium | [C₃H₆Cl]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide can be achieved through a two-step process involving the preparation of the sulfonyl chloride intermediate followed by its reaction with tert-butylamine.

Synthesis of 3-Chloropropane-1-sulfonyl chloride

This procedure is adapted from established methods for the synthesis of alkyl sulfonyl chlorides.

Materials:

-

1,3-Dichloropropane

-

Sodium sulfite (Na₂SO₃)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Synthesis of Sodium 3-chloropropane-1-sulfonate: A mixture of 1,3-dichloropropane, sodium sulfite, and a catalytic amount of a phase-transfer catalyst in water is heated under reflux. The reaction progress is monitored by a suitable method (e.g., TLC or GC). Upon completion, the aqueous solution is washed with an organic solvent to remove unreacted 1,3-dichloropropane. The water is then removed under reduced pressure to yield crude sodium 3-chloropropane-1-sulfonate.

-

Chlorination to 3-Chloropropane-1-sulfonyl chloride: The crude sodium 3-chloropropane-1-sulfonate is suspended in dichloromethane containing a catalytic amount of DMF. The suspension is cooled in an ice bath, and thionyl chloride or oxalyl chloride is added dropwise. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by the cessation of gas evolution). The solvent and excess chlorinating agent are removed under reduced pressure to yield crude 3-chloropropane-1-sulfonyl chloride, which can be purified by vacuum distillation.

Synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide

This procedure follows the general method for the synthesis of N-alkyl sulfonamides from sulfonyl chlorides.[1][2]

Materials:

-

3-Chloropropane-1-sulfonyl chloride

-

tert-Butylamine

-

Triethylamine or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 3-chloropropane-1-sulfonyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C using an ice bath.

-

A solution of tert-butylamine and a base (e.g., triethylamine or pyridine, to act as an HCl scavenger) in the same solvent is added dropwise to the cooled solution of the sulfonyl chloride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is then washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-tert-butyl-3-chloropropane-1-sulfonamide.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the key components in this technical guide.

Caption: Synthetic workflow for N-tert-butyl-3-chloropropane-1-sulfonamide.

Caption: Logical relationship of the technical guide's components.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of N-tert-butyl-3-chloropropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-tert-butyl-3-chloropropane-1-sulfonamide. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous chemical structures. This document is intended to serve as a valuable resource for the synthesis, characterization, and quality control of this and related sulfonamide compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for N-tert-butyl-3-chloropropane-1-sulfonamide is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| (CH₃)₃C- | ~1.35 | Singlet (s) | - | 9H |

| -CH₂-CH₂Cl | ~2.20 | Quintet (quin) | ~7.0 | 2H |

| -SO₂-CH₂- | ~3.30 | Triplet (t) | ~7.0 | 2H |

| -CH₂-Cl | ~3.70 | Triplet (t) | ~7.0 | 2H |

| -NH- | ~5.00 | Singlet (s) | - | 1H |

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of N-tert-butyl-3-chloropropane-1-sulfonamide is expected to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.

-

tert-Butyl Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.35 ppm. The absence of adjacent protons results in no spin-spin coupling.

-

Methylene Protons (-CH₂-CH₂Cl): The protons on the central carbon of the propane chain are predicted to resonate as a quintet around 2.20 ppm. This multiplicity arises from coupling to the two adjacent methylene groups (n+1 rule, where n=4), with an expected coupling constant of approximately 7.0 Hz.

-

Methylene Protons (-SO₂-CH₂-): The methylene protons adjacent to the sulfonyl group are deshielded and are expected to appear as a triplet at approximately 3.30 ppm. The signal is split by the adjacent methylene group (n+1=3), with a coupling constant of about 7.0 Hz.

-

Methylene Protons (-CH₂-Cl): The protons on the carbon bearing the chlorine atom are the most deshielded in the propyl chain and are predicted to resonate as a triplet at around 3.70 ppm. This signal is split by the neighboring methylene group (n+1=3), with a coupling constant of approximately 7.0 Hz.

-

Sulfonamide Proton (-NH-): The proton attached to the nitrogen atom is expected to appear as a broad singlet at approximately 5.00 ppm. The chemical shift of this proton can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of N-tert-butyl-3-chloropropane-1-sulfonamide.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of N-tert-butyl-3-chloropropane-1-sulfonamide into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2][3] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).[2]

-

Cap the NMR tube securely.

2. NMR Instrument Parameters:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

The sample should be shimmed to optimize the magnetic field homogeneity and obtain sharp spectral lines.

-

A standard single-pulse experiment is typically sufficient.

-

Key acquisition parameters to be set include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration. More scans may be required for dilute samples.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

Apply an exponential window function (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the molecular structure and the relationships between the proton signals in the predicted ¹H NMR spectrum of N-tert-butyl-3-chloropropane-1-sulfonamide.

Caption: Molecular structure of N-tert-butyl-3-chloropropane-1-sulfonamide.

Caption: Predicted ¹H NMR signal assignments and coupling relationships.

References

An In-depth Technical Guide on the 13C NMR Spectroscopy of N-tert-butyl-3-chloropropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of N-tert-butyl-3-chloropropane-1-sulfonamide. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and data from analogous structures to offer a robust theoretical framework. This guide is intended to assist researchers in the identification, characterization, and quality control of N-tert-butyl-3-chloropropane-1-sulfonamide and related compounds in a drug development context.

Predicted 13C NMR Spectral Data

The predicted chemical shifts for N-tert-butyl-3-chloropropane-1-sulfonamide are summarized in the table below. These predictions are based on the analysis of substituent effects on carbon nuclei, drawing parallels from known chemical shifts of similar functional groups such as alkyl chlorides and N-substituted sulfonamides. The assignments are correlated with the numbered carbon atoms in the molecular structure provided in Figure 1.

| Carbon Atom | Chemical Environment | Predicted 13C Chemical Shift (ppm) |

| C1 | -CH2-Cl | 40 - 45 |

| C2 | -CH2- | 25 - 35 |

| C3 | -SO2-CH2- | 50 - 60 |

| C4 | -C(CH3)3 | 55 - 65 |

| C5 | -C(CH3)3 | 28 - 35 |

Note: These are predicted values and may vary from experimental results depending on the solvent and other acquisition parameters.

Molecular Structure and Carbon Assignment

The chemical structure of N-tert-butyl-3-chloropropane-1-sulfonamide and the corresponding carbon atom numbering for 13C NMR assignment are illustrated below.

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis and 13C NMR analysis of N-tert-butyl-3-chloropropane-1-sulfonamide. This protocol is based on general synthetic methods for sulfonamides and standard NMR acquisition procedures.

Synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropane-1-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Amine: Cool the solution to 0 °C using an ice bath. Slowly add tert-butylamine (1.1 equivalents) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the synthesized N-tert-butyl-3-chloropropane-1-sulfonamide using techniques such as 1H NMR, mass spectrometry, and the 13C NMR protocol described below.

13C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of the purified N-tert-butyl-3-chloropropane-1-sulfonamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

-

Nucleus: 13C

-

Temperature: 298 K

-

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the peaks (note: in standard proton-decoupled 13C NMR, integration is not typically quantitative).

-

Assign the peaks based on the predicted chemical shifts and, if available, data from 2D NMR experiments such as HSQC and HMBC.

-

Logical Workflow for Spectral Analysis

The logical workflow for the analysis and assignment of the 13C NMR spectrum is depicted in the following diagram.

This guide provides a foundational understanding of the expected 13C NMR characteristics of N-tert-butyl-3-chloropropane-1-sulfonamide. Researchers can use this information as a reference for spectral interpretation and for the development of analytical methods for this and structurally related molecules. It is important to reiterate that the provided spectral data is predictive and should be confirmed by experimental analysis.

Mass Spectrometry of N-tert-butyl-3-chloropropane-1-sulfonamide: A Technical Guide

This technical guide provides an in-depth analysis of the mass spectrometry of N-tert-butyl-3-chloropropane-1-sulfonamide, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted fragmentation patterns, quantitative mass spectrometry data, and detailed experimental protocols.

Predicted Mass Spectrum Data

While a publicly available mass spectrum for N-tert-butyl-3-chloropropane-1-sulfonamide is not readily found, its fragmentation pattern under Electron Ionization (EI) can be predicted based on the known behavior of sulfonamides, alkyl chlorides, and compounds containing a tert-butyl group. The molecular weight of N-tert-butyl-3-chloropropane-1-sulfonamide (C7H16ClNO2S) is 213.73 g/mol .

The presence of a chlorine atom will result in a characteristic M+2 isotope peak for any fragment containing chlorine, with an intensity approximately one-third of the corresponding M peak, due to the natural abundance of ³⁵Cl and ³⁷Cl.

Table 1: Predicted m/z Values and Relative Abundance of Key Fragments

| Predicted m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 213/215 | [C₇H₁₆ClNO₂S]⁺• | Molecular Ion (M⁺•) | Low |

| 198/200 | [C₆H₁₃ClNO₂S]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. | Moderate |

| 157 | [C₄H₁₀NO₂S]⁺ | Cleavage of the C-C bond alpha to the chlorine atom and loss of C₃H₆Cl•. | Low |

| 120 | [C₄H₁₀NS]⁺ | Cleavage of the S-O bonds with loss of O₂. | Low |

| 106 | [C₃H₇NO₂S]⁺ | Loss of the tert-butyl group (•C₄H₉). | Moderate to High |

| 77 | [C₃H₆Cl]⁺ | Cleavage of the C-S bond, forming the chloropropyl cation. | Moderate |

| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation. | High (likely Base Peak) |

Predicted Fragmentation Pathway

The fragmentation of N-tert-butyl-3-chloropropane-1-sulfonamide in an electron ionization mass spectrometer is anticipated to proceed through several key pathways. The initial event is the removal of an electron to form the molecular ion, [M]⁺•. Due to the high energy of EI, this molecular ion is prone to extensive fragmentation.

Common fragmentation patterns for sulfonamides include cleavage of the S-N and C-S bonds.[1] Molecules containing a tert-butyl group characteristically lose a methyl radical to form a stable tertiary carbocation or cleave to form the highly stable tert-butyl cation (m/z 57).[2] For alkyl chlorides, cleavage of the C-Cl and adjacent C-C bonds is typical.[3]

Experimental Protocols

This section details a representative protocol for the analysis of N-tert-butyl-3-chloropropane-1-sulfonamide using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation

-

Solvent Selection : Use a volatile organic solvent such as dichloromethane or ethyl acetate. Ensure the solvent is of high purity (GC or HPLC grade) to avoid background interference.[4]

-

Sample Concentration : Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL. From the stock solution, prepare a working solution of about 10 µg/mL.[5]

-

Filtration : To prevent contamination of the GC system, ensure the sample is free of particulate matter by centrifuging or filtering through a 0.2 µm syringe filter before transferring to a GC vial.[4]

-

Vialing : Transfer the final sample solution to a 1.5 mL glass autosampler vial. Use a vial with a PTFE-lined cap to prevent contamination.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Table 2: GC-MS Instrument Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless (1 µL injection volume) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial temp: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-450 |

| Scan Rate | 2 scans/sec |

| Transfer Line Temp | 280 °C |

Experimental Workflow

The overall process for analyzing a small molecule like N-tert-butyl-3-chloropropane-1-sulfonamide by GC-MS involves several distinct stages, from initial sample handling to final data interpretation.

References

- 1. Electron ionization mass spectra of alkylated sulfabenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to N-tert-butyl-3-chloropropane-1-sulfonamide: Safety, Handling, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butyl-3-chloropropane-1-sulfonamide, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, detailed safety and handling procedures, and a representative synthetic protocol. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

N-tert-butyl-3-chloropropane-1-sulfonamide is a stable organic compound under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of N-tert-butyl-3-chloropropane-1-sulfonamide

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO₂S | PubChem[2] |

| Molecular Weight | 213.73 g/mol | PubChem[2] |

| CAS Number | 63132-85-4 | PubChem[2] |

| Appearance | White solid | ChemBK[1] |

| Melting Point | 70-72 °C | ChemBK[1] |

| Boiling Point | 293.7 ± 42.0 °C (Predicted) | ChemBK[1] |

| Density | 1.153 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |

| Solubility | Soluble in chloroform and dimethylformamide; Insoluble in water. | ChemBK[1] |

| Vapor Pressure | 0.002 mmHg at 25°C | ChemBK[1] |

Safety and Handling

Hazard Identification and Precautionary Measures

The compound is generally classified as harmful and an irritant. The primary hazards and corresponding precautionary statements are summarized in Table 2.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Statement | GHS Classification | Precautionary Measures |

| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. If swallowed, rinse mouth and seek medical advice. |

| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves and clothing. If on skin, wash with plenty of water. If irritation occurs, get medical advice. |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |

| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |

Note: This information is based on available safety data sheets and may not be exhaustive. A thorough risk assessment should be conducted before handling this chemical.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling N-tert-butyl-3-chloropropane-1-sulfonamide:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4] It is recommended to use a licensed professional waste disposal service.[4] Do not allow the chemical to enter drains or waterways.[4]

A logical workflow for handling hazardous chemicals is presented in the following diagram:

Caption: A logical workflow for the safe handling and disposal of hazardous chemicals.

Experimental Protocols

Synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide

The synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide is typically achieved through the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

Reaction Scheme:

Materials:

-

3-Chloropropane-1-sulfonyl chloride

-

tert-Butylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hexane and Ethyl Acetate (for recrystallization or chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropane-1-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude N-tert-butyl-3-chloropropane-1-sulfonamide by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.

The following diagram illustrates the general workflow for this synthesis:

Caption: A generalized workflow for the synthesis and purification of the target compound.

Expected Spectroscopic Data

While specific experimental spectra for N-tert-butyl-3-chloropropane-1-sulfonamide are not widely published, the expected NMR chemical shifts can be predicted based on the structure and data from similar sulfonamide compounds.

¹H NMR:

-

-C(CH₃)₃: A singlet around 1.2-1.4 ppm.

-

-SO₂-NH-: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration. In some cases, this proton may exchange and not be observed.

-

-CH₂-Cl: A triplet around 3.6-3.8 ppm.

-

-SO₂-CH₂-: A triplet around 3.1-3.3 ppm.

-

-CH₂-CH₂-Cl: A multiplet (quintet) around 2.1-2.3 ppm.

¹³C NMR:

-

-C(CH₃)₃: A signal around 30-32 ppm.

-

-C(CH₃)₃: A signal around 52-54 ppm.

-

-CH₂-Cl: A signal around 42-44 ppm.

-

-SO₂-CH₂-: A signal around 50-52 ppm.

-

-CH₂-CH₂-Cl: A signal around 25-27 ppm.

Applications in Research and Development

N-tert-butyl-3-chloropropane-1-sulfonamide serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of the reactive chloropropyl group allows for various nucleophilic substitution reactions, enabling the introduction of diverse functionalities. The sulfonamide moiety is a common pharmacophore in many clinically used drugs.

This guide is intended to provide a foundation for the safe and effective handling and use of N-tert-butyl-3-chloropropane-1-sulfonamide. It is imperative that all laboratory work is conducted with the appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

N-tert-butyl-3-chloropropane-1-sulfonamide material safety data sheet (MSDS)

An In-depth Technical Guide to N-tert-butyl-3-chloropropane-1-sulfonamide

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) and should not be used as a substitute for an official document provided by a chemical manufacturer. All personnel handling this chemical should consult the official SDS from their supplier and adhere to all appropriate laboratory safety protocols.

Chemical Identification and Properties

N-tert-butyl-3-chloropropane-1-sulfonamide is an organic compound recognized as a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2] Its identity and core physicochemical properties, largely based on computational predictions, are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-tert-butyl-3-chloropropane-1-sulfonamide | [3][4] |

| CAS Number | 63132-85-4 | [3][4] |

| Molecular Formula | C7H16ClNO2S | [3][4] |

| Molecular Weight | 213.72 g/mol | [4] |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)CCCCl | [3][4] |

| InChI Key | SPGDRXRIVPMUCK-UHFFFAOYSA-N | [3][4] |

| Synonyms | 3-Chloropropane-1-sulfonic acid tert-butylamide, N-(tert-butyl)-3-chloropropane-1-sulfonamide | [3] |

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

| Physical Form | Powder / White solid | Assumed based on similar compounds | [5] |

| Melting Point | 70-72 °C | Solvent: hexane | [5] |

| Boiling Point | 293.7 ± 42.0 °C | Predicted | [5] |

| Density | 1.153 ± 0.06 g/cm³ | Predicted | [5] |

| Flash Point | 131.446 °C | Predicted | [5] |

| Vapor Pressure | 0.002 mmHg at 25°C | Predicted | [5] |

| Solubility | Insoluble in water; Soluble in chloroform, dimethylformamide | General observation | [5] |

| logP | 1.3 | Computed by XLogP3 | [3] |

Hazard Identification and Safety

The hazard profile of N-tert-butyl-3-chloropropane-1-sulfonamide requires careful handling. There is some variation in the reported GHS classifications among suppliers, indicating that the full toxicological profile may not be thoroughly investigated.[6] All users should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or chemical fume hood.

Table 3: GHS Hazard Classification

| Classification | Hazard Code | Description | Signal Word | Pictogram | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Warning / Danger | GHS07 (Exclamation Mark) | [4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Danger | GHS07 (Exclamation Mark) | |

| Serious Eye Damage | H318 | Causes serious eye damage | Danger | GHS05 (Corrosion) | |

| STOT - Single Exposure | H335 | May cause respiratory irritation | Danger | GHS07 (Exclamation Mark) |

Precautionary Statements (Consolidated):

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[7]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Experimental Protocols

While specific experimental data for this compound is not publicly available, the properties and hazards listed in an SDS are typically determined using standardized test guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development).

Acute Oral Toxicity (OECD TG 423)

-

Principle: This is an acute toxicity test using a stepwise procedure with a small number of animals per step. The outcome is the classification of the substance based on observed mortality and morbidity.

-

Methodology: A single, high dose (e.g., 2000 mg/kg body weight) is administered to a group of fasted rodents (typically female rats) via oral gavage.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: If mortality is observed, the test is repeated with lower doses on new groups of animals to determine the dose range that causes lethality, leading to a GHS classification (e.g., H302 "Harmful if swallowed").

Skin Irritation/Corrosion (OECD TG 404)

-

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Methodology: A small amount of the test substance (0.5 g) is applied to a shaved patch of skin on a test animal (typically an albino rabbit) and covered with a gauze patch for a set period (e.g., 4 hours).

-

Observation: The skin is observed and graded for erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Endpoint: The mean scores for erythema and edema determine the classification. A mean score of ≥ 2.3 and < 4.0 for either effect would classify the substance as a skin irritant (H315).

Serious Eye Damage/Irritation (OECD TG 405)

-

Principle: This test assesses the potential of a substance to cause damage to the eye.

-

Methodology: A small, measured amount of the test substance (e.g., 0.1 mL or 0.1 g) is applied into the conjunctival sac of one eye of a test animal (albino rabbit). The other eye remains untreated as a control.

-

Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling.

-

Endpoint: Effects that are not fully reversible within 21 days are considered "Serious Eye Damage" (H318). Reversible effects lead to an "Eye Irritation" classification.

Logical and Experimental Workflows

As N-tert-butyl-3-chloropropane-1-sulfonamide is a synthetic intermediate, no biological signaling pathways are associated with it. Instead, a logical workflow for assessing and handling a research chemical based on its SDS is presented.

Caption: GHS Hazard Classification Workflow.

The diagram above illustrates the systematic process for classifying a chemical according to the Globally Harmonized System (GHS). It begins with the collection of intrinsic property data, proceeds through classification against standardized criteria, and culminates in the creation of standardized hazard communication elements found on an SDS and product labels.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. N-tert-butyl-3-chloropropane-1-sulfonamide | C7H16ClNO2S | CID 11701296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. N-tert-butyl-3-chloro-1-propanesulfonamide [chembk.com]

- 6. capotchem.com [capotchem.com]

- 7. web.faa.illinois.edu [web.faa.illinois.edu]

In-Depth Technical Guide on the Stability and Storage of N-tert-butyl-3-chloropropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butyl-3-chloropropane-1-sulfonamide. The information presented herein is synthesized from available chemical data and established methodologies for stability testing of related compounds, offering a framework for handling and quality assessment.

Core Chemical Properties

N-tert-butyl-3-chloropropane-1-sulfonamide is a white solid compound. Key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₆ClNO₂S |

| Molecular Weight | 213.73 g/mol |

| CAS Number | 63132-85-4 |

| Appearance | White solid[1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform and dimethylformamide.[1] |

Stability Profile

N-tert-butyl-3-chloropropane-1-sulfonamide is generally considered a stable compound under standard laboratory conditions.[1] However, its chemical integrity can be compromised by specific environmental factors, primarily elevated temperatures and high acidity.

Key Stability Characteristics:

-

Thermal Stability: The compound is susceptible to hydrolysis at higher temperatures.[1] While specific degradation onset temperatures and rates are not publicly documented, thermal stress is a critical factor in its stability.

-

Hydrolytic Stability: Hydrolysis is a potential degradation pathway, particularly in the presence of concentrated acids.[1] The stability in neutral and basic aqueous media has not been extensively reported.

-

Photostability: While not explicitly detailed in the available literature for this specific molecule, many sulfonamide-containing compounds exhibit sensitivity to light. Therefore, exposure to UV and visible light should be considered a potential risk factor for degradation.

Caption: Key factors influencing the stability of N-tert-butyl-3-chloropropane-1-sulfonamide.

Recommended Storage Conditions

To ensure the long-term integrity and purity of N-tert-butyl-3-chloropropane-1-sulfonamide, the following storage conditions are recommended. These are based on the compound's known sensitivities and general best practices for chemical storage.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool environment. | Minimizes the rate of potential thermal degradation. |

| Light Exposure | Store in a dark place, protected from light.[1] | Prevents potential photodegradation. |

| Atmosphere | Store in a dry and well-ventilated area.[1] | Reduces the risk of moisture-induced hydrolysis. |

| Container | Keep in a tightly sealed, inert container. | Protects from atmospheric moisture and contaminants. |

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) Q1A guidelines and established practices for stability-indicating assays of sulfonamides. These methodologies can be adapted to generate specific stability data for N-tert-butyl-3-chloropropane-1-sulfonamide.

Forced Degradation (Stress Testing) Protocol

This study is designed to identify likely degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 1N HCl at 70°C for a defined period (e.g., 2, 4, 8 hours).

-

Base Hydrolysis: Treat the solution with 1N NaOH at 70°C for a defined period.

-

Oxidative Degradation: Treat the solution with 10% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).

-

Photodegradation: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).

-

-

Analysis: At each time point, neutralize the samples (if necessary) and analyze using a validated stability-indicating HPLC method with a PDA detector to quantify the parent compound and detect any degradation products.

ICH-Compliant Stability Study Protocol

This protocol outlines long-term and accelerated studies to determine a re-test period or shelf life.

Methodology:

-

Sample Packaging: Package the solid compound in containers that simulate the proposed long-term storage solution.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Testing Schedule: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

-

Analytical Tests: At each pull point, perform a suite of tests including:

-

Appearance (visual inspection)

-

Assay (potency) by a stability-indicating method

-

Quantification of any degradation products

-

Caption: A typical experimental workflow for assessing the stability of N-tert-butyl-3-chloropropane-1-sulfonamide.

Safety and Handling

Standard laboratory precautions should be observed when handling N-tert-butyl-3-chloropropane-1-sulfonamide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[2]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[2]

-

First Aid: In case of skin or eye contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.[2]

For comprehensive safety information, always consult the supplier's Material Safety Data Sheet (MSDS).

References

Methodological & Application

N-tert-butyl-3-chloropropane-1-sulfonamide synthesis from 3-chloropropane-1-sulfonyl chloride

For researchers, scientists, and professionals in drug development, the synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide is a critical step in the development of various pharmaceutical and agrochemical agents. This document provides detailed application notes and experimental protocols for the synthesis of this key intermediate from 3-chloropropane-1-sulfonyl chloride and tert-butylamine.

N-tert-butyl-3-chloropropane-1-sulfonamide, a white solid at room temperature, serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive sulfonyl chloride moiety and a protected amine, allows for sequential chemical modifications, making it a valuable precursor in the construction of more complex molecules. The high purity of this compound, often exceeding 99%, is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

A summary of the key physical and chemical properties of N-tert-butyl-3-chloropropane-1-sulfonamide is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 63132-85-4 |

| Molecular Formula | C₇H₁₆ClNO₂S |

| Molecular Weight | 213.73 g/mol [1] |

| Melting Point | 70-72 °C |

| Appearance | White solid |

| Solubility | Soluble in organic solvents such as chloroform and dimethylformamide; insoluble in water. |

Synthesis Pathway

The synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide is achieved through a nucleophilic substitution reaction. In this process, the nucleophilic tert-butylamine attacks the electrophilic sulfur atom of 3-chloropropane-1-sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Reaction scheme for the synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide.

Materials:

-

3-chloropropane-1-sulfonyl chloride

-

tert-Butylamine

-

Triethylamine (or another suitable base)

-